molecular formula C8H15NO B1371970 1-(Piperidin-3-yl)propan-1-one CAS No. 1177307-97-9

1-(Piperidin-3-yl)propan-1-one

Cat. No.: B1371970
CAS No.: 1177307-97-9
M. Wt: 141.21 g/mol
InChI Key: LLMKXWOGGBBSTI-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)propan-1-one is a heterocyclic organic compound with the molecular formula C8H15NO. It is a versatile small molecule scaffold used in various chemical syntheses and industrial applications . The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propanone group attached to the third carbon of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of piperidine with a suitable acylating agent such as propionyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{Propionyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-(Piperidin-3-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

1-(Piperidin-3-yl)propan-1-one can be compared with other similar compounds such as:

  • 1-Boc-3-piperidone
  • 3-Hydroxypiperidine
  • 4-Hydroxypiperidine

Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its piperidine ring and propanone group make it a valuable scaffold for the synthesis of diverse chemical entities .

Biological Activity

1-(Piperidin-3-yl)propan-1-one, a compound with significant biological implications, has been investigated for its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a propanone moiety. Its structure allows for diverse interactions with biological receptors and enzymes, making it a subject of interest in medicinal chemistry.

1. Neuropharmacological Effects

Research has indicated that derivatives of this compound exhibit neuropharmacological activities, particularly in the context of anticonvulsant properties. A study synthesized several analogs and evaluated their efficacy in the maximal electroshock-induced seizures (MES) model in rats. The findings suggested that some compounds exhibited significant anticonvulsant activity, while others showed neurotoxicity at higher doses:

CompoundDose (mg/kg)ActivityNeurotoxicity
3f30ActiveNo
3d300ModerateYes
3e100InactiveNo
3b300PoorYes

The compound 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f) was noted for its excellent activity against seizures, suggesting potential therapeutic applications in epilepsy treatment .

2. Cancer Therapeutics

In vitro studies have demonstrated that certain derivatives of this compound possess anticancer properties. For instance, compounds derived from the piperidinyl structure were tested against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that specific compounds significantly reduced cell viability at low concentrations:

CompoundCell LineIC50 (µM)
1fMDA-MB-2316.25
1dMDA-MB-23125
1aMCF-7>200

The compound 1f showed the most promising anticancer activity specifically targeting triple-negative breast cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Cyclin-dependent Kinases (CDKs) : Some studies suggest that this compound may inhibit CDK activity, which is crucial for regulating the cell cycle and could be beneficial in cancer therapies .
  • Receptor Modulation : It has been observed to act as a positive allosteric modulator for certain receptors, enhancing their activity without direct agonism .
  • Neurotransmitter Interaction : The compound may influence neurotransmitter systems, particularly those involving acetylcholine, which is significant in neurological disorders .

Case Studies and Research Findings

Several case studies have documented the effects of this compound on various biological systems:

  • Anticonvulsant Activity : In a controlled study involving rat models, specific derivatives demonstrated effective seizure control while minimizing neurotoxic effects at lower dosages.
  • Anticancer Efficacy : In vitro assays highlighted the selective cytotoxicity of certain derivatives against cancer cell lines, indicating potential for development into therapeutic agents.

Properties

IUPAC Name

1-piperidin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMKXWOGGBBSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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